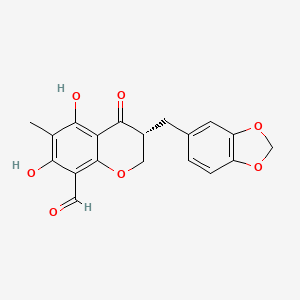

Ophiopogonanone C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16O7 |

|---|---|

Molecular Weight |

356.3 g/mol |

IUPAC Name |

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |

InChI |

InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3/t11-/m1/s1 |

InChI Key |

AQUXTCZWTTUERG-LLVKDONJSA-N |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ophiopogonanone C: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the tuber of Ophiopogon japonicus (L. f.) Ker-Gawl. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is characterized by a chromanone core with a benzyl group at the C3 position. Its systematic IUPAC name is (R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochroman-8-carbaldehyde. The chemical structure and key identifiers are summarized below.

| Identifier | Value |

| Molecular Formula | C₁₉H₁₆O₇[1] |

| Molecular Weight | 356.33 g/mol [1] |

| CAS Number | 477336-75-7[1] |

| IUPAC Name | (R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochroman-8-carbaldehyde |

| SMILES | O=CC1=C2C(C(--INVALID-LINK--CC3=CC=C(OCO4)C4=C3)=O)=C(C(C)=C1O)O[1] |

| InChIKey | Not available |

Physicochemical Properties

Detailed physicochemical data for this compound is limited in publicly available literature. However, based on its classification as a flavonoid, it is expected to be a solid at room temperature. Its solubility has been reported in several organic solvents.

| Property | Value | Source |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Desiccate at -20°C | [2] |

Spectral Data

The structural elucidation of this compound was achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the complete raw data is found in the primary literature, the key spectral features are summarized below.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, a methyl group, a methylene bridge, a methine proton, and hydroxyl groups are expected. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons would be characteristic. |

| IR | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups are anticipated. |

| MS | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Biological Activities and Signaling Pathways

Homoisoflavonoids from Ophiopogon japonicus have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. While specific studies on this compound are limited, its structural similarity to other bioactive homoisoflavonoids suggests it may possess similar properties. The primary mechanism of anti-inflammatory action for many flavonoids involves the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Anti-inflammatory Activity

Compounds isolated from Ophiopogon japonicus have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is often linked to the downregulation of the MAPK and NF-κB signaling cascades.

Putative Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects. This pathway is based on the known actions of similar flavonoids and represents a hypothetical model for this compound.

Caption: Putative mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are crucial for its further study. The following sections outline the general procedures based on the initial report of its discovery.

Isolation of this compound from Ophiopogon japonicus

The isolation of this compound typically involves extraction from the dried and powdered tubers of Ophiopogon japonicus, followed by a series of chromatographic separations.

Workflow for Isolation:

Caption: A generalized workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The air-dried and powdered tubers of Ophiopogon japonicus are extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purification may be achieved using Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the fractions containing this compound is typically performed using preparative HPLC with a suitable solvent system to obtain the pure compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow:

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Detailed Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

-

Incubation: The cells are incubated for 24 hours to allow for the production of NO.

-

Griess Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control group.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. This guide provides a foundational understanding of its chemical and biological properties to support further investigation. The detailed experimental workflows and putative signaling pathways offer a starting point for researchers to explore its mechanism of action and to develop novel therapeutic strategies. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential for clinical development.

References

Ophiopogonanone C: A Technical Examination of its Putative Anti-inflammatory Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Current research directly investigating the anti-inflammatory pathways of Ophiopogonanone C is limited. This document extrapolates its potential mechanisms based on studies of structurally similar homoisoflavonoids isolated from the same plant, Ophiopogon japonicus. All data and pathways described herein are based on these related compounds and should be considered indicative rather than definitive for this compound.

Introduction

This compound is a homoisoflavonoid found in the tuberous roots of Ophiopogon japonicus, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] While direct studies on this compound are not extensively available, research into other homoisoflavonoids from Ophiopogon japonicus provides a strong basis for understanding its potential anti-inflammatory properties. These related compounds have been shown to modulate key signaling pathways involved in the inflammatory response, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as the NLRP3 inflammasome. This guide synthesizes the available data on these related compounds to build a comprehensive picture of the likely mechanisms of action for this compound.

Core Anti-inflammatory Pathways

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus appear to be centered on the inhibition of pro-inflammatory mediator production in immune cells such as macrophages. This is primarily achieved through the modulation of intracellular signaling cascades initiated by inflammatory stimuli like lipopolysaccharide (LPS).

Modulation of the MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation.[2] Studies on 4'-O-Demethylophiopogonanone E, a compound structurally related to this compound, have demonstrated its ability to inhibit the phosphorylation of key MAPK proteins, specifically ERK1/2 and JNK, in LPS-stimulated RAW 264.7 macrophages.[1][3] This inhibition of phosphorylation prevents the activation of downstream transcription factors, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

Downregulation of NF-κB Signaling

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes.[4] The activation of the MAPK pathway is often upstream of NF-κB activation.[2] Therefore, by inhibiting MAPK signaling, this compound likely also suppresses the activation of NF-κB. This would lead to a decrease in the production of key inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3]

Caption: Inferred inhibitory effect of this compound on the NF-κB pathway.

Potential Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[5] Some studies suggest that homoisoflavonoids can down-regulate the NLRP3 inflammasome complex.[5] While the exact mechanism is not fully elucidated for this compound, it may involve the reduction of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.

Quantitative Data on Related Homoisoflavonoids

The following tables summarize the reported anti-inflammatory activities of homoisoflavonoids isolated from Ophiopogon japonicus.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-induced RAW 264.7 Macrophages [1]

| Compound | IC50 (µg/mL) |

| Palmitic acid | 33.4 ± 2.9 |

| Desmethylisoophiopogonone B | 14.1 ± 1.5 |

| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | 10.9 ± 0.8 |

| 4'-O-Demethylophiopogonanone E | 66.4 ± 3.5 |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by 4'-O-Demethylophiopogonanone E in LPS-induced RAW 264.7 Macrophages [1][3]

| Cytokine | IC50 (µg/mL) |

| IL-1β | 32.5 ± 3.5 |

| IL-6 | 13.4 ± 2.3 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of homoisoflavonoids.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.[1]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).[1]

Nitric Oxide (NO) Assay

-

Principle: The production of NO is an indicator of macrophage activation and inflammation. NO concentration in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After cell treatment, collect the culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration based on a standard curve generated with sodium nitrite.[3]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentrations from the standard curve.[3]

-

Western Blotting for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in cell lysates, providing insights into the activation of signaling pathways.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ERK1/2, ERK1/2, p-JNK, JNK, p-p65, p65).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[3]

-

Caption: A typical experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory mechanisms of this compound is still needed, the data from structurally related homoisoflavonoids strongly suggest its potential as a modulator of the MAPK and NF-κB signaling pathways. Future research should focus on isolating this compound and performing the detailed in vitro and in vivo studies described in this guide to definitively characterize its anti-inflammatory profile. Such investigations will be crucial for validating its potential as a therapeutic agent for inflammatory diseases.

References

- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonanone C and its Potential Role in Cardiovascular Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific role of Ophiopogonanone C in cardiovascular protection is limited in publicly available research. This guide synthesizes findings on closely related homoisoflavonoids and extracts from Ophiopogon japonicus, the plant source of this compound, to infer its potential mechanisms and therapeutic value. The data presented herein primarily pertains to Methylophiopogonanone A (MO-A) and steroidal saponins from Ophiopogon japonicus (SOJ).

Introduction

Ophiopogon japonicus (Thunb) Ker-Gawl, a plant used in traditional medicine, is a rich source of homoisoflavonoids, including this compound.[1] While the specific bioactivities of this compound are still under investigation, extensive research into other compounds from this plant has revealed significant cardiovascular protective effects, primarily attributed to antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[2][3][4] This technical guide provides an in-depth overview of the potential cardiovascular protective roles of compounds structurally related to this compound, focusing on their mechanisms of action, experimental validation, and the signaling pathways involved.

Quantitative Data on Cardioprotective Effects

The following tables summarize the key quantitative findings from studies on Methylophiopogonanone A (MO-A) and saponin-rich extracts of Ophiopogon japonicus (SOJ).

Table 1: Cardioprotective Effects of Methylophiopogonanone A (MO-A) in a Mouse Model of Myocardial Ischemia/Reperfusion (I/R) [2][4]

| Parameter | Control (I/R) | MO-A Pretreatment (10 mg/kg/day) | Percentage Change |

| Myocardial Infarct Size | Not specified | Reduced by 60.7% | ↓ 60.7% |

| Myocardial Apoptosis | Not specified | Reduced by 56.8% | ↓ 56.8% |

Table 2: Effects of Methylophiopogonanone A (MO-A) on H9C2 Cardiomyocytes Subjected to Hypoxia/Reoxygenation (H/R) [2][4]

| Parameter | Control (H/R) | MO-A Pretreatment (10 µmol/L) |

| Apoptosis | Increased | Significantly decreased |

| Cleaved Caspase-3 Expression | Increased | Significantly decreased |

| Bcl-2/Bax Ratio | Decreased | Elevated |

| Nitric Oxide (NO) Production | Decreased | Restored |

Table 3: Effects of Saponins from Ophiopogon japonicus (SOJ) on Doxorubicin-Induced Chronic Heart Failure (CHF) in Rats [5]

| Parameter | CHF Group | CHF + SOJ (100 mg/kg) Group |

| Hemodynamic Parameters | ||

| LVESP (mmHg) | Not specified | 116.20 ± 1.68 |

| +dP/dtmax (mmHg/s) | Not specified | 2978.71 ± 168.26 |

| -dP/dtmax (mmHg/s) | Not specified | 3452.61 ± 286.09 |

| LVEDP (mmHg) | Not specified | 8.85 ± 0.84 |

| Echocardiographic Parameters | ||

| EF (%) | Not specified | 68.26 ± 5.28 |

| FS (%) | Not specified | 31.97 ± 3.79 |

| LVESD (mm) | Not specified | 8.39 ± 0.45 |

| LVEDD (mm) | Not specified | 12.36 ± 0.87 |

| Inflammatory and Oxidative Stress Markers | ||

| IL-6 (pg/mg protein) | Not specified | 154.41 ± 7.72 |

| TNF-α (pg/mg protein) | Not specified | 110.02 ± 6.96 |

| IL-1β (pg/mg protein) | Not specified | 39.39 ± 5.27 |

| p38 MAPK (relative activity) | Not specified | 2.60 ± 0.40 |

| SOD (U/mg protein) | Not specified | 268.77 ± 6.20 |

| CAT (U/mg protein) | Not specified | 13.68 ± 0.68 |

| GSH-Px (µmol/mg protein) | Not specified | 316.90 ± 8.08 |

| MDA (nmol/mg protein) | Not specified | 4.03 ± 0.43 |

Key Signaling Pathways in Cardiovascular Protection

The cardiovascular protective effects of compounds from Ophiopogon japonicus are mediated through complex signaling pathways. The following diagrams illustrate the key pathways identified in the literature.

Caption: PI3K/Akt/eNOS signaling pathway activated by Methylophiopogonanone A.

Caption: Inhibition of the p38 MAPK pathway by Saponins from Ophiopogon japonicus.

Experimental Protocols

Methylophiopogonanone A (MO-A) in Myocardial Ischemia/Reperfusion

-

Animal Model: Male mice were pretreated with MO-A (10 mg·kg⁻¹·d⁻¹, administered orally) for two weeks.[2][4] Myocardial ischemia was induced by the transient occlusion of the left anterior descending coronary artery.[2][4]

-

Cardiac Function Assessment: Cardiac function was evaluated, though the specific parameters measured in the in vivo model were not detailed in the abstract.[2][4]

-

Infarct Size and Apoptosis Assessment: The myocardial infarct size and apoptosis index were assessed following the ischemia/reperfusion procedure.[2][4]

-

Cell Culture Model: H9C2 rat cardiomyocytes were subjected to hypoxia/reoxygenation (H/R) to mimic ischemia/reperfusion injury in vitro.[2][4]

-

Cell Viability and Apoptosis Analysis: Cell viability and apoptosis were evaluated in H9C2 cells pretreated with MO-A (10 µmol/L).[2][4] Apoptotic and related signaling proteins were analyzed.[2][4]

-

Nitric Oxide Measurement: NO levels in the cell culture medium were assessed.[2][4]

-

Pathway Inhibition: The PI3K inhibitor wortmannin (100 nmol/L) was used to confirm the role of the PI3K/Akt/eNOS pathway in the protective effects of MO-A.[2][4]

Saponins from Ophiopogon japonicus (SOJ) in Doxorubicin-Induced Chronic Heart Failure

-

Animal Model: A Sprague-Dawley rat model of chronic heart failure (CHF) was established by intraperitoneal injection of doxorubicin (DOX).[5]

-

Treatment Groups: Rats were randomly divided into a control group, a CHF group, a CHF + SOJ (100 mg/kg) treatment group, and an SOJ (100 mg/kg) treatment group.[5] The treatment was administered for six weeks.[5]

-

Hemodynamic and Echocardiographic Measurements: Biometric and echocardiographic parameters were measured to assess cardiac function.[5]

-

Biochemical Analysis: The levels of biochemical markers in serum and heart tissue were measured using commercial kits.[5] This included markers of cardiac injury (CK-MB, AST, LDH), inflammatory cytokines (TNF-α, IL-6, IL-1β), and markers of oxidative stress (SOD, CAT, GSH-Px, MDA).[3][5]

Conclusion and Future Directions

While direct evidence for this compound is still emerging, the significant cardioprotective effects of other homoisoflavonoids and saponins from Ophiopogon japonicus provide a strong rationale for its investigation. The mechanisms elucidated for related compounds, involving the PI3K/Akt/eNOS and p38 MAPK signaling pathways, offer promising avenues for research into this compound. Future studies should focus on isolating this compound and evaluating its efficacy in established in vitro and in vivo models of cardiovascular disease. Elucidating its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent for cardiovascular protection.

References

- 1. This compound | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Methylophiopogonanone A suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylophiopogonanone A suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of Ophiopogonanone C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Ophiopogonanone C, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed summary of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and analytical workflows.

Introduction to this compound

This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. It was first isolated and its structure elucidated by Chang J. M., et al. in 2002. The structural determination of this compound relies heavily on the application of advanced spectroscopic techniques, primarily NMR and MS, to elucidate its unique molecular architecture.

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound is achieved through the careful analysis of its ¹H and ¹³C NMR spectra, in conjunction with high-resolution mass spectrometry (HR-MS) data. While the precise experimental values are documented in the primary literature, this guide presents the expected data in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (Expected)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data sourced from primary literature; specific values to be populated from Chang J M, et al. J Nat Prod. 2002 Nov;65(11):1731-3. |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected)

| Position | δC (ppm) |

| Data sourced from primary literature; specific values to be populated from Chang J M, et al. J Nat Prod. 2002 Nov;65(11):1731-3. |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is employed to determine the exact mass of the molecule and to study its fragmentation pattern, which provides valuable clues about its substructures.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ionization Mode | [M-H]⁻ (m/z) | Molecular Formula |

| ESI⁻ | Calculated for C₁₉H₁₅O₇ | C₁₉H₁₆O₇ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-defined experimental protocols. The following sections detail the general methodologies for the NMR and MS analysis of homoisoflavonoids like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The analysis is typically performed in negative ion mode to observe the deprotonated molecule [M-H]⁻. The instrument is operated in full scan mode to determine the accurate mass of the parent ion. Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation and obtain a characteristic fragmentation pattern that aids in structural confirmation.

Data Interpretation and Structural Confirmation

The structural elucidation of this compound involves the integrated analysis of both NMR and MS data. The ¹H and ¹³C NMR chemical shifts and coupling constants provide information on the connectivity of atoms, while 2D NMR experiments (COSY, HSQC, HMBC) help to piece together the molecular framework. The accurate mass measurement from HR-MS confirms the elemental composition, and the fragmentation pattern from MS/MS provides evidence for specific functional groups and substructures within the molecule. Homoisoflavonoids with a formyl group, as is present in this compound, are known to exhibit a characteristic loss of a CO molecule (28 Da) in their mass spectra.[1]

Visualization of Analytical Workflows

To illustrate the logical flow of the identification process, the following diagrams, generated using Graphviz, depict the experimental workflows for NMR and MS analysis.

References

In Vitro Antioxidant Capacity of Ophiopogonanone C: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Homoisoflavonoids from Ophiopogon japonicus

The roots of Ophiopogon japonicus are a rich source of homoisoflavonoids, a special class of flavonoids characterized by an additional CH2 group connecting the B- and C-rings.[1] These compounds have garnered significant interest for their diverse biological activities, including anti-inflammatory and anti-hyperglycemic effects.[1] Among the various homoisoflavonoids identified, Methylophiopogonanone A and B are major constituents and have been evaluated for their antioxidant properties.[2][3] This document provides a technical guide to the methodologies used to assess their in vitro antioxidant capacity and summarizes the key findings.

Quantitative Antioxidant Capacity Data

The antioxidant activities of Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB) have been quantified using several standard assays. The results, expressed in Trolox Equivalents (μmol TE/g), are summarized in the table below.[1] Methylophiopogonanone B consistently demonstrated the highest antioxidant capacity across all tested methods.[2][4]

| Compound/Extract | DPPH (μmol TE/g) | ABTS (μmol TE/g) | FRAP (μmol TE/g) | CUPRAC (μmol TE/g) |

| Methylophiopogonanone A (MOPA) | 82.17 ± 0.79 | 55.59 ± 1.30 | 225.03 ± 0.91 | 31.56 ± 0.30 |

| Methylophiopogonanone B (MOPB) | 136.10 ± 0.94 | 163.90 ± 0.50 | 345.12 ± 0.64 | 217.00 ± 0.75 |

| Chloroform/Methanol Extract (CME) | 30.96 ± 0.26 | 45.54 ± 0.24 | 38.95 ± 0.59 | 132.64 ± 0.84 |

| Methanol Extract (ME) | 10.37 ± 0.11 | 15.39 ± 0.37 | 13.82 ± 0.17 | 48.97 ± 0.44 |

| 70% Ethanol Extract (EE) | 7.91 ± 0.13 | 11.23 ± 0.21 | 10.51 ± 0.18 | 35.84 ± 0.35 |

Data sourced from Wang et al., 2017.[1] Values are expressed as mean ± SD of three determinations.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays used to evaluate the homoisoflavonoids from Ophiopogon japonicus.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5]

Protocol:

-

A 0.06 mM solution of DPPH in methanol is prepared.[2]

-

0.5 mL of the test sample (dissolved in methanol) is added to 3 mL of the methanolic DPPH solution.[2]

-

The mixture is incubated in the dark at room temperature for 30 minutes.[2]

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2]

-

Trolox is used as a reference standard, and the results are expressed as μmol of Trolox equivalents per gram of the sample (μmol TE/g).[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]

Protocol:

-

The ABTS•+ solution is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.[2]

-

The mixture is kept in the dark at room temperature for 12–16 hours before use.[2]

-

The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

-

0.5 mL of the diluted sample is mixed with 2 mL of the diluted ABTS•+ solution.[2]

-

The absorbance is measured at 734 nm after 5 minutes at room temperature.[2]

-

Trolox is used as the standard, and the results are expressed as μmol of Trolox equivalents per gram of the sample (μmol TE/g).[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5]

Protocol:

-

The FRAP reagent is freshly prepared by mixing 50 mL of 300 mM acetate buffer (pH 3.6), 5 mL of 10 mM TPTZ in 40 mM HCl, and 5 mL of 20 mM FeCl₃ solution.[2]

-

The FRAP reagent is incubated at 37 °C.[2]

-

0.05 mL of the diluted sample is added to 3 mL of the FRAP reagent.[2]

-

The solution is incubated for 4 minutes at 37 °C.[2]

-

The absorbance of the solution is recorded at 593 nm.[2]

-

Trolox is used as the standard, and the results are expressed as μmol of Trolox equivalents per gram of the sample (μmol TE/g).[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Capacity Assessment

Caption: General workflow for assessing the in vitro antioxidant capacity.

Postulated Antioxidant Signaling Pathway Modulation

Homoisoflavonoids, like other polyphenolic compounds, may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-ARE pathway is a key mechanism for cellular defense against oxidative stress.

References

- 1. brieflands.com [brieflands.com]

- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of homoisoflavonoids in different cultivation regions of Ophiopogon japonicus and related antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for HPLC-DAD Analysis of Ophiopogonanone C

Introduction

Ophiopogonanone C is a homoisoflavonoid compound found in the tuber of Ophiopogon japonicus, a plant widely used in traditional medicine.[1] Accurate and reliable quantification of this compound is crucial for the quality control of raw materials and finished products in the pharmaceutical and functional food industries. This document provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the analysis of this compound. The protocol is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

1. Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD) (e.g., Waters, Agilent).

-

Chromatographic column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]

-

Ultrasonic bath.

-

Analytical balance (0.01 mg sensitivity).

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

-

Reagents and Materials:

-

This compound reference standard (purity ≥ 98%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid or Phosphoric acid (HPLC grade).

-

Ultrapure water.

-

Ophiopogon japonicus raw material or extract for sample analysis.

-

2. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Store at 4°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation (from Ophiopogon japonicus tuber):

-

Pulverize the dried tubers of Ophiopogon japonicus into a fine powder (approximately 40-60 mesh).

-

Accurately weigh 1.0 g of the powder into a centrifuge tube.

-

Add 25 mL of methanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[3]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more with 25 mL of methanol each time.

-

Combine all the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

3. Chromatographic Conditions

The following chromatographic conditions can be used for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18 reversed-phase (250 mm × 4.6 mm, 5 µm)[2] |

| Mobile Phase | A: AcetonitrileB: 0.1% Formic Acid in Water |

| Gradient Elution | A gradient program can be optimized. A starting point could be a linear gradient from 40% A to 70% A over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 296 nm[4][5] |

| Injection Volume | 10 µL |

Data Presentation

Method Validation Summary

The HPLC-DAD method should be validated according to the International Conference on Harmonization (ICH) guidelines.[6][7] The following tables summarize the expected performance characteristics of a validated method for this compound analysis.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |

Table 2: Linearity and Range

| Parameter | Result |

|---|---|

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Precision

| Precision Type | Concentration (µg/mL) | RSD (%) |

|---|---|---|

| Intra-day (n=6) | Low | < 2.0% |

| Medium | < 2.0% | |

| High | < 2.0% | |

| Inter-day (n=6, over 3 days) | Low | < 3.0% |

| Medium | < 3.0% |

| | High | < 3.0% |

Table 4: Stability

| Condition | Duration | RSD (%) |

|---|---|---|

| Autosampler (25°C) | 24 hours | < 2.0% |

| Short-term (Room Temp) | 48 hours | < 2.0% |

| Long-term (4°C) | 15 days | < 3.0% |

Table 5: Accuracy (Recovery)

| Spiked Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Low | 5 | 98 - 102% | < 2.0% | |

| Medium | 10 | 98 - 102% | < 2.0% |

| High | 20 | | 98 - 102% | < 2.0% |

Mandatory Visualizations

Caption: Experimental workflow for this compound analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Ophiopogonanone C in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ophiopogonanone C in biological matrices such as plasma. This compound, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus, has garnered research interest for its potential pharmacological activities.[1] This protocol provides a comprehensive framework for sample preparation, chromatographic separation, and mass spectrometric detection, crucial for pharmacokinetic studies and drug development processes. The methodologies presented are based on established protocols for analogous homoisoflavonoids, ensuring a high probability of successful implementation.

Introduction

This compound is a key bioactive constituent of Ophiopogon japonicus, a plant widely used in traditional medicine.[1] Accurate quantification of this compound in biological fluids is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development. LC-MS/MS offers unparalleled sensitivity and selectivity for quantitative bioanalysis, making it the gold standard for pharmacokinetic studies.[2][3] This document provides a detailed protocol for the determination of this compound, enabling researchers to reliably assess its in vivo behavior.

Experimental Protocols

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma samples due to its simplicity and high extraction efficiency observed for similar compounds.[4][5]

Materials:

-

Blank plasma

-

This compound reference standard

-

Internal Standard (IS) (e.g., Methylophiopogonanone B or a structurally similar, stable isotope-labeled compound)[4]

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw plasma samples to room temperature.

-

In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

-

Add 10 µL of the Internal Standard working solution (concentration to be optimized).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic conditions are designed to achieve optimal separation of this compound from endogenous matrix components.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | Waters ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column[4][6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | To be optimized. A starting point could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7.1-9 min (10% B) |

| Flow Rate | 0.3 mL/min[6] |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is essential for selective and sensitive quantification.

Instrumentation:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode to be determined by infusion |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | To be optimized (typically 120-150°C) |

| Desolvation Temperature | To be optimized (typically 350-500°C) |

| Gas Flow Rates | To be optimized for the specific instrument |

MRM Transitions: The precursor and product ions for this compound and the selected Internal Standard must be determined by infusing a standard solution of each compound into the mass spectrometer. The most intense and stable transitions should be selected for quantification and qualification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined |

Method Validation

The analytical method should be fully validated according to the guidelines of the FDA or other relevant regulatory agencies. The validation should assess the following parameters:

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (RSD%) should not exceed 15% (20% for LLOQ).[4]

-

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[4]

-

Recovery: The extraction efficiency of the method should be determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.[6]

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS should be assessed to ensure that the accuracy and precision are not compromised.[7]

-

Stability: The stability of this compound in the biological matrix should be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[6]

Data Presentation

The following tables summarize the expected data from a validated LC-MS/MS method for this compound quantification.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

|---|---|---|---|---|

| This compound | e.g., 3.5 | To be determined | To be determined | e.g., 100 |

| Internal Standard | e.g., 3.4 | To be determined | To be determined| e.g., 100 |

Table 2: Calibration Curve and Linearity

| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

|---|

| e.g., 1 - 1000 | e.g., y = 0.005x + 0.01 | > 0.99 |

Table 3: Accuracy and Precision

| QC Level (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD%) | Inter-day Accuracy (%) | Inter-day Precision (RSD%) |

|---|---|---|---|---|

| LLOQ | e.g., 95.0 - 105.0 | e.g., < 15.0 | e.g., 94.0 - 106.0 | e.g., < 15.0 |

| Low QC | e.g., 98.0 - 102.0 | e.g., < 10.0 | e.g., 97.5 - 102.5 | e.g., < 10.0 |

| Mid QC | e.g., 99.0 - 101.0 | e.g., < 8.0 | e.g., 98.5 - 101.5 | e.g., < 8.0 |

| High QC | e.g., 98.5 - 101.5 | e.g., < 7.0 | e.g., 98.0 - 102.0 | e.g., < 7.0 |

Visualization

Caption: LC-MS/MS workflow for this compound quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ajpaonline.com [ajpaonline.com]

- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Methylophiopogonanone A in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1H and 13C NMR Spectral Assignment of Ophiopogonanone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus (L. f.) Ker-Gawl, a plant used in traditional Chinese medicine.[1][2] The structural elucidation of such natural products is fundamental for understanding their chemical properties and potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed account of the 1H and 13C NMR spectral data for this compound, outlines the experimental protocols for data acquisition, and presents a workflow for its isolation and characterization.

Chemical Structure

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR experiments.

Figure 1: Chemical Structure of this compound

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Molecular Formula: C₁₉H₁₆O₇

Data Presentation: 1H and 13C NMR Spectral Data

The complete 1H and 13C NMR spectral data for this compound, recorded in CDCl₃, are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Carbon No. | 13C NMR (δ, ppm) | 1H NMR (δ, ppm, Multiplicity, J [Hz]) |

| 2 | 78.4 | 4.41 (dd, J = 11.5, 4.5), 4.25 (t, J = 11.5) |

| 3 | 46.8 | 2.92 (m) |

| 4 | 197.2 | - |

| 4a | 104.2 | - |

| 5 | 161.8 | - |

| 6 | 108.8 | - |

| 7 | 162.7 | - |

| 8 | 109.5 | - |

| 8a | 160.2 | - |

| 9 (CH₂) | 30.9 | 3.22 (dd, J = 14.0, 4.5), 2.72 (dd, J = 14.0, 10.5) |

| 1' | 131.8 | - |

| 2' | 109.8 | 6.73 (d, J = 1.0) |

| 3' | 147.8 | - |

| 4' | 146.4 | - |

| 5' | 108.2 | 6.78 (d, J = 7.5) |

| 6' | 121.6 | 6.68 (dd, J = 7.5, 1.0) |

| 6-CH₃ | 8.8 | 2.09 (s) |

| 8-CHO | 192.4 | 10.35 (s) |

| O-CH₂-O | 101.1 | 5.92 (s) |

| 5-OH | - | 12.98 (s) |

| 7-OH | - | 12.92 (s) |

Data sourced from J. Nat. Prod. 2002, 65(11), 1731-1733.

Experimental Protocols

The following section details the generalized methodology for the isolation and NMR-based structural elucidation of this compound.

Isolation Protocol

-

Extraction: Dried and powdered tubers of Ophiopogon japonicus are extracted sequentially. A common method involves an initial extraction with boiling water, followed by refluxing the residue with 95% ethanol (EtOH).

-

Partitioning: The aqueous extract is partitioned with ethyl acetate (EtOAc). The EtOH extract and the EtOAc-soluble fraction are then combined.

-

Chromatography: The combined extracts are subjected to repeated column chromatography for purification.

-

Silica Gel Column Chromatography: Used for initial fractionation of the crude extract.

-

Sephadex LH-20 Column Chromatography: Employed for further separation based on molecular size.

-

Preparative Thin-Layer Chromatography (PTLC): Utilized for the final purification of the isolated compounds to yield pure this compound.

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

The solution is transferred to a standard 5 mm NMR tube.

-

-

Instrumentation:

-

NMR spectra are recorded on a high-field spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.

-

The instrument should be equipped for both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Frequency: 400 or 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems)

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans (ns): 8-16, depending on sample concentration

-

-

¹³C NMR:

-

Frequency: 100 or 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs are used for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments are crucial for establishing connectivity between protons (COSY), direct one-bond correlations between protons and carbons (HSQC), and long-range (2-3 bond) correlations between protons and carbons (HMBC), which is essential for assigning quaternary carbons and piecing together the molecular fragments.

-

-

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software (e.g., TopSpin, Mnova).

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the TMS or residual solvent signal.

-

Mandatory Visualizations

Workflow for Isolation and Structure Elucidation

The following diagram illustrates the logical workflow from the plant source to the final structural assignment of this compound.

Caption: Workflow for the isolation and NMR analysis of this compound.

Logical Relationship for Spectral Assignment

This diagram shows the relationship between different NMR experiments and their role in assigning the chemical structure.

Caption: Integration of 1D and 2D NMR data for structural assignment.

References

Application Notes and Protocols for the Extraction and Purification of Ophiopogonanone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus (L. f.) Ker-Gawl.[1][2][3]. This class of compounds is of significant interest to the scientific and pharmaceutical communities due to its potential therapeutic properties. Homoisoflavonoids from Ophiopogon japonicus have demonstrated various biological activities, including anti-inflammatory and antioxidant effects[4]. These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and analysis of this compound from its natural plant source. The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

Table 1: Extraction Yield and Total Flavonoid Content from Ophiopogon japonicus Root [4]

| Extraction Solvent | Extraction Yield (% w/w) | Total Flavonoid Content (mg RE/g of extract) |

| Chloroform/Methanol (1:1, v/v) | 3.89 ± 0.15 | 16.50 ± 0.38 |

| Methanol | 10.23 ± 0.21 | 8.76 ± 0.25 |

| 70% Ethanol | 15.67 ± 0.32 | 5.43 ± 0.19 |

Table 2: Exemplary Purification Yield of Homoisoflavonoids from a Crude Extract of Ophiopogon japonicus [5]

| Compound | Yield from Crude Extract (mg/140 mg) | Purity (%) |

| Methylophiopogonanone A | 15.3 | 96.9 |

| 6-Aldehydo-isoophiopogonone A | 4.1 | 98.3 |

| 6-Formyl-isoophiopogonanone A | 13.5 | 97.3 |

Experimental Protocols

Plant Material and Pre-processing

The primary source of this compound is the tuberous roots of Ophiopogon japonicus[1][2].

-

Protocol:

-

Obtain fresh or dried tuberous roots of Ophiopogon japonicus.

-

Wash the tubers thoroughly to remove any soil and debris.

-

Dry the tubers in a well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried tubers into a fine powder using a mechanical grinder.

-

Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

-

Extraction of Crude Homoisoflavonoids

An ethanol-based extraction is a common method for obtaining a crude extract enriched with homoisoflavonoids from Ophiopogon japonicus[1][2].

-

Protocol:

-

Weigh the powdered plant material.

-

Suspend the powder in 95% ethanol in a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction using a suitable method such as maceration, soxhlet extraction, or ultrasonication. For maceration, allow the mixture to stand for 24-48 hours with occasional stirring. For ultrasonication, sonicate the mixture for 30-60 minutes.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeat the extraction process with the residue 2-3 times to ensure maximum recovery of the compounds.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude ethanol extract.

-

Store the crude extract at 4°C until further purification.

-

Purification of this compound

A multi-step chromatographic approach is typically employed for the purification of this compound from the crude extract.

-

Protocol:

a. Preliminary Fractionation using Macroporous Resin Column Chromatography:

-

Dissolve the crude ethanol extract in a minimal amount of a suitable solvent (e.g., 50% ethanol).

-

Load the dissolved extract onto a pre-equilibrated macroporous resin column (e.g., HPD-100).

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect fractions of a defined volume (e.g., 250 mL).

-

Analyze the fractions for the presence of homoisoflavonoids using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions rich in homoisoflavonoids and concentrate them under reduced pressure.

b. Further Purification by Silica Gel Column Chromatography:

-

Adsorb the concentrated homoisoflavonoid-rich fraction onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto a silica gel column packed with a non-polar solvent system (e.g., n-hexane-ethyl acetate).

-

Elute the column with a gradient of increasing polarity, for instance, by gradually increasing the proportion of ethyl acetate in n-hexane.

-

Collect fractions and monitor the separation by TLC.

-

Pool the fractions containing this compound based on the TLC profile.

c. Final Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Dissolve the partially purified fraction containing this compound in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the filtered solution onto a preparative reversed-phase C18 HPLC column.

-

Elute the column with an isocratic or gradient mobile phase system, such as methanol-water or acetonitrile-water, at a specific flow rate. The exact conditions should be optimized based on analytical HPLC results.

-

Monitor the eluent at a suitable UV wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity and identity of the compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Analytical High-Performance Liquid Chromatography (HPLC) for Quantification

-

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A typical gradient could be: 0-20 min, 30-50% A; 20-40 min, 50-70% A; 40-50 min, 70-90% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas with the calibration curve.

-

Mandatory Visualizations

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful extraction and purification of this compound from Ophiopogon japonicus. While the quantitative data for this compound itself remains to be fully elucidated in the literature, the provided information on related compounds offers a valuable starting point for process optimization. The detailed methodologies and visual workflows are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this promising natural product. The proposed anti-inflammatory mechanism, involving the inhibition of the MAPK signaling pathway, highlights a key area for future investigation into the molecular pharmacology of this compound.

References

- 1. Five new homoisoflavonoids from the tuber of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays of Ophiopogonanone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus. Homoisoflavonoids are a class of flavonoids that have been reported to possess various biological activities, including anti-inflammatory and antioxidant effects. The antioxidant properties of these compounds are of significant interest in drug development for the prevention and treatment of conditions associated with oxidative stress. This document provides detailed protocols for assessing the radical scavenging activity of this compound using two common in-vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This results in a color change from violet to yellow, which can be measured spectrophotometrically. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of this radical cation by an antioxidant leads to a loss of color, which is also quantified spectrophotometrically.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of Homoisoflavonoids from Ophiopogon japonicus

| Compound/Extract | DPPH Scavenging Activity (µmol TE/g) |

| Methylophiopogonanone A (MOPA) | 31.56 ± 0.30 |

| Methylophiopogonanone B (MOPB) | 136.10 ± 0.94 |

| Chloroform/Methanol Extract (CME) | 30.96 ± 0.26 |

| Methanol Extract (ME) | 12.33 ± 0.25 |

| 70% Ethanol Extract (EE) | 8.84 ± 0.08 |

Data is presented as mean ± standard deviation. TE = Trolox Equivalents. Data sourced from a study on homoisoflavonoids from Ophiopogon japonicus root and their antioxidant activity.

Table 2: ABTS Radical Scavenging Activity of Homoisoflavonoids from Ophiopogon japonicus

| Compound/Extract | ABTS Scavenging Activity (µmol TE/g) |

| Methylophiopogonanone A (MOPA) | 55.59 ± 1.30 |

| Methylophiopogonanone B (MOPB) | 163.90 ± 0.50 |

| Chloroform/Methanol Extract (CME) | 45.54 ± 0.24 |

| Methanol Extract (ME) | 15.39 ± 0.16 |

| 70% Ethanol Extract (EE) | 11.47 ± 0.11 |

Data is presented as mean ± standard deviation. TE = Trolox Equivalents. Data sourced from a study on homoisoflavonoids from Ophiopogon japonicus root and their antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is designed to determine the free radical scavenging activity of this compound.

1. Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid or Trolox)

2. Preparation of Solutions:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in a dark bottle and store it at 4°C.

-

This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Test Samples: From the stock solution, prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control: Prepare a series of dilutions of the positive control in methanol.

3. Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

-

Acontrol is the absorbance of the DPPH solution with methanol.

-

Asample is the absorbance of the DPPH solution with the test sample or positive control.

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Scavenging Assay

This protocol outlines the procedure for assessing the ABTS radical cation scavenging capacity of this compound.

1. Materials and Reagents:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol (analytical grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Trolox)

2. Preparation of Solutions:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical cation.

-

Working ABTS•+ Solution: Dilute the ABTS•+ radical cation solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Test Samples: From the stock solution, prepare a series of dilutions of this compound in methanol.

-

Positive Control: Prepare a series of dilutions of Trolox in methanol to create a standard curve.

3. Assay Procedure:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

-

Shake the plate gently and incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

-

Acontrol is the absorbance of the ABTS•+ solution with methanol.

-

Asample is the absorbance of the ABTS•+ solution with the test sample or positive control.

The antioxidant activity can be expressed as Trolox Equivalents (TE) by comparing the percentage of inhibition of the sample with that of the Trolox standard curve.

Caption: Workflow for the ABTS radical scavenging assay.

Ophiopogonanone C in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoidal compound isolated from the tuber of Ophiopogon japonicus. Homoisoflavonoids from this plant have garnered scientific interest due to their potential biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, based on available information for closely related compounds.

Disclaimer: Specific experimental data on this compound is limited. The protocols and potential applications described herein are largely based on studies of other homoisoflavonoids isolated from Ophiopogon japonicus. Researchers should use this information as a guideline and optimize conditions for their specific experimental setup.

Preparation of this compound for Cell Culture

Proper preparation of this compound is crucial for obtaining reliable and reproducible results in cell culture experiments.

Solubility: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell culture applications, DMSO is the recommended solvent.

Protocol for Stock Solution Preparation

-

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Bring the this compound vial to room temperature before opening.

-

Prepare a stock solution of 10 mM this compound in DMSO. For example, for a compound with a molecular weight of 356.33 g/mol , dissolve 3.56 mg of this compound in 1 mL of DMSO.

-

To aid dissolution, gently warm the tube at 37°C and use a vortex or sonicator for a short period.

-

Visually inspect the solution to ensure the compound has completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage, protected from light.

-

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Applications in Cell Culture

Based on the activities of related homoisoflavonoids, this compound is a promising candidate for investigating anti-inflammatory and anticancer effects in vitro.

Anti-Inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory properties.[2] For instance, related compounds have been observed to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Potential Applications:

-

Investigation of the inhibitory effect on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells like RAW 264.7 macrophages.

-

Elucidation of the underlying mechanism of action, potentially through the inhibition of signaling pathways such as the MAPK pathway.[2][3]

Anticancer Activity

Various compounds isolated from Ophiopogon japonicus have demonstrated cytotoxic effects against different cancer cell lines.[4][5]

Potential Applications:

-

Screening for cytotoxic activity against a panel of human cancer cell lines (e.g., lung, breast, colon, ovarian cancer).

-

Studying the mechanism of cell death (e.g., apoptosis, necrosis, autophagy).

-

Investigating the effect on cell proliferation, migration, and invasion.

Experimental Protocols

The following are detailed protocols for key experiments, adapted from studies on related compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

-

Cell Seeding:

-

Seed cells (e.g., A2780 ovarian cancer cells or RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

Include a vehicle control (medium with DMSO at the highest concentration used).

-